2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
Overview
Description
2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a complex organic compound that features a piperidine ring, a nicotinonitrile moiety, and a boronate ester group
Mechanism of Action
Target of Action
Compounds of similar structure are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to carbon–carbon bond formation.
Mode of Action
The compound, also known as 3-Cyano-2-piperidinopyridine-5-boronic acid, pinacol ester, likely interacts with its targets through a process known as transmetalation . In this process, the compound transfers a nucleophilic organic group from boron to palladium . This reaction is part of the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound’s action affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon–carbon bonds, which are fundamental in organic synthesis. The downstream effects of this pathway include the formation of new organic compounds with high enantioselectivity .
Pharmacokinetics
Boronic esters, in general, are known for their stability and ease of purification , which could impact the compound’s bioavailability. It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can be influenced by pH, which can accelerate the reaction rate at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds. This leads to the creation of new organic compounds with high enantioselectivity . These new compounds can be used in various applications, including drug synthesis and material science.
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of boronic pinacol esters, which could impact the compound’s stability and efficacy, is considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves multiple steps:
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Formation of the Nicotinonitrile Core: : The nicotinonitrile core can be synthesized through a series of reactions starting from pyridine derivatives. Common methods include the use of cyanation reactions where a suitable pyridine derivative is treated with a cyanating agent.
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Introduction of the Piperidine Ring: : The piperidine ring is introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated nicotinonitrile with piperidine under basic conditions.
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Boronate Ester Formation: : The final step involves the formation of the boronate ester group. This is typically achieved through a palladium-catalyzed borylation reaction, where a suitable boronic acid or ester is coupled with the nicotinonitrile derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted nicotinonitrile derivatives depending on the coupling partner used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.
Biology
In biological research, derivatives of this compound can be used as probes to study various biochemical pathways. The piperidine ring is a common motif in many biologically active molecules, making this compound a valuable starting point for drug discovery.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The presence of the nitrile group and the piperidine ring can impart significant biological activity, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-5-bromonicotinonitrile: Similar structure but with a bromine atom instead of the boronate ester group.
2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but without the nitrile group.
Uniqueness
The uniqueness of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile lies in its combination of functional groups. The presence of the piperidine ring, the nitrile group, and the boronate ester group in a single molecule provides a versatile platform for various chemical transformations and applications. This makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BN3O2/c1-16(2)17(3,4)23-18(22-16)14-10-13(11-19)15(20-12-14)21-8-6-5-7-9-21/h10,12H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRHFVYELHMBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCCCC3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682386 | |
Record name | 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356068-53-5 | |
Record name | 2-(1-Piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356068-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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